

Technical Guide: N-Ethyl-3,4-(methylenedioxy)aniline-d5

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Compound of Interest

Compound Name: N-Ethyl-3,4-(methylenedioxy)aniline-d5

Cat. No.: B565404

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Abstract

This technical guide provides a comprehensive overview of **N-Ethyl-3,4-(methylenedioxy)aniline-d5**, a deuterated internal standard crucial for the accurate quantification of Oxolinic acid in pharmacokinetic and metabolic studies. This document details the compound's chemical and physical properties, a proposed synthesis protocol, and its application in bioanalytical methodologies. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Introduction

N-Ethyl-3,4-(methylenedioxy)aniline-d5 is a stable isotope-labeled analog of N-Ethyl-3,4-(methylenedioxy)aniline. The incorporation of five deuterium atoms on the ethyl group results in a molecular weight shift that allows it to be distinguished from its non-deuterated counterpart by mass spectrometry. This property makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, minimizing variability and enhancing the accuracy of quantitative measurements.^[1] Its primary application is as an internal standard in the determination of Oxolinic acid concentrations in biological matrices.^{[1][2]}

Chemical and Physical Properties

The fundamental properties of **N-Ethyl-3,4-(methylenedioxy)aniline-d5** are summarized in the table below.

Property	Value	Reference
Chemical Name	N-Ethyl-3,4-(methylenedioxy)aniline-d5	[3]
Synonyms	N-Ethyl-1,3-benzodioxol-5-amine-d5, 3,4-Methylenedioxy-N-ethylaniline-d5, N-(1,3-Benzodioxol-5-yl)ethylamine-d5	[1][3]
CAS Number	1216722-76-7	[1][3]
Molecular Formula	C ₉ H ₆ D ₅ NO ₂	[3][4]
Molecular Weight	170.22 g/mol	[1][2][3][4]
Appearance	Pale Brown Oil	[3]
Storage	2-8°C Refrigerator	[3]

Experimental Protocols

Proposed Synthesis of N-Ethyl-3,4-(methylenedioxy)aniline-d5

A specific, detailed experimental protocol for the synthesis of **N-Ethyl-3,4-(methylenedioxy)aniline-d5** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on the known synthesis of its non-deuterated analog and established methods for deuteration. The following protocol describes a two-step process involving the synthesis of the parent aniline followed by deuterated N-alkylation.

Step 1: Synthesis of 3,4-(Methylenedioxy)aniline

This step is based on the reduction of 1,2-(Methylenedioxy)-4-nitrobenzene.

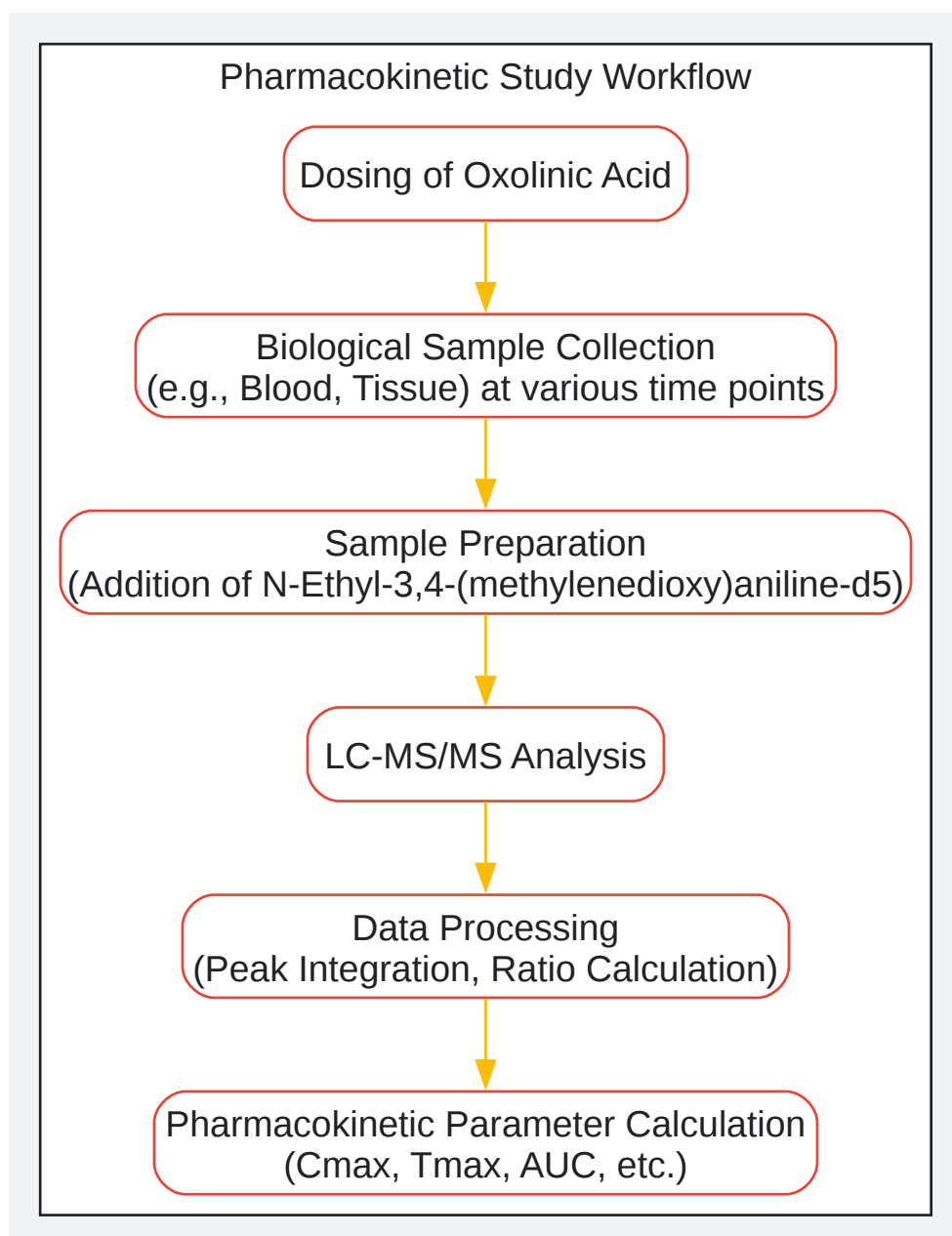
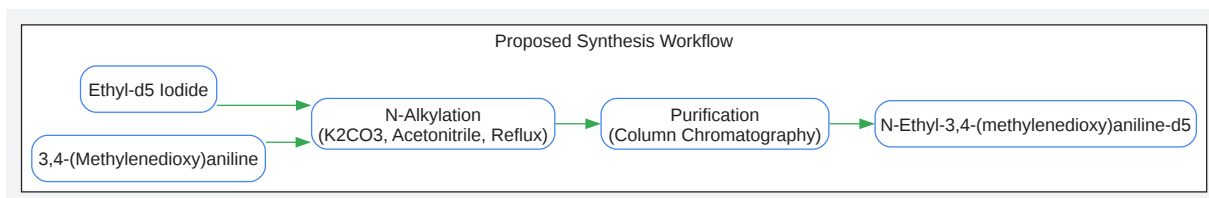
- Materials: 1,2-(Methylenedioxy)-4-nitrobenzene, skeleton nickel catalyst, ethanol, hydrogen gas.
- Procedure:
 - Charge a high-pressure reactor with 1,2-(Methylenedioxy)-4-nitrobenzene, a catalytic amount of skeleton nickel, and ethanol as the solvent.
 - Purge the reactor with an inert gas to remove air.
 - Pressurize the reactor with hydrogen gas to 2.5 MPa and heat to 60°C.
 - Maintain the reaction under continuous hydrogen flow for 2 hours, followed by intermittent hydrogenation until the pressure remains constant.
 - After cooling and depressurizing, filter the catalyst.
 - Remove the solvent and water under reduced pressure.
 - Purify the crude product by vacuum distillation to yield 3,4-(Methylenedioxy)aniline.

Step 2: N-Alkylation with Deuterated Ethyl Iodide

This step introduces the deuterated ethyl group onto the aniline.

- Materials: 3,4-(Methylenedioxy)aniline, ethyl-d₅ iodide, a non-nucleophilic base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).
- Procedure:
 - Dissolve 3,4-(Methylenedioxy)aniline in acetonitrile in a round-bottom flask.
 - Add an excess of potassium carbonate to the solution.
 - Add ethyl-d₅ iodide to the mixture.
 - Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction to room temperature and filter off the base.
- Evaporate the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to obtain **N-Ethyl-3,4-(methylenedioxy)aniline-d5**.



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